N4-methylpyridine-3,4-diamine
Overview
Description
N4-methylpyridine-3,4-diamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two amino groups at the 3rd and 4th positions of the pyridine ring, with a methyl group attached to the nitrogen atom at the 4th position. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N4-methylpyridine-3,4-diamine involves the reduction of N-methyl-3-nitropyridin-4-amine. This process typically uses palladium on carbon (Pd/C) as a catalyst and methanol as the solvent. The reaction is carried out under hydrogenation conditions at room temperature overnight. After the reaction, the mixture is filtered, and the solvent is evaporated to obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N4-methylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of acylated or sulfonylated derivatives.
Scientific Research Applications
N4-methylpyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N4-methylpyridine-3,4-diamine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The compound’s amino groups can form hydrogen bonds or participate in nucleophilic attacks, influencing its interactions with molecular targets. The pathways involved may include enzyme inhibition, receptor binding, or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3,4-diamine: Lacks the methyl group at the 4th position.
N4-ethylpyridine-3,4-diamine: Has an ethyl group instead of a methyl group at the 4th position.
N4-methylpyridine-2,3-diamine: The amino groups are at the 2nd and 3rd positions instead of the 3rd and 4th positions.
Uniqueness
N4-methylpyridine-3,4-diamine is unique due to the presence of the methyl group at the 4th position, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, or binding affinity in certain applications, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-N-methylpyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACZIDDDEFIYTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358692 | |
Record name | N4-methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-17-4 | |
Record name | N4-Methyl-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1839-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-N-methylpyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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